MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
Brand Name: Vulcanchem
CAS No.: 143278-87-9
VCID: VC21081300
InChI: InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2
SMILES: C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl
Molecular Formula: C20H16Cl2Zr
Molecular Weight: 418.5 g/mol

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE

CAS No.: 143278-87-9

Cat. No.: VC21081300

Molecular Formula: C20H16Cl2Zr

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE - 143278-87-9

Specification

CAS No. 143278-87-9
Molecular Formula C20H16Cl2Zr
Molecular Weight 418.5 g/mol
Standard InChI InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2
Standard InChI Key FMSGEJIFDJSPCE-UHFFFAOYSA-L
SMILES C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl
Canonical SMILES C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl

Introduction

Chemical Properties and Structure

Molecular Information

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is an organometallic compound with the molecular formula C20H16Cl2Zr and a molecular weight of approximately 418.5 g/mol. The compound features two indenyl ligands connected by an ethylene bridge, with two chloride ligands completing the coordination sphere of the zirconium(IV) center. This structural arrangement creates a distinct meso stereochemistry that differentiates it from its racemic counterpart.

The following table summarizes the key molecular information for MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE:

PropertyValue
CAS Numbers143278-87-9, 162429-20-1
Molecular FormulaC20H16Cl2Zr
Molecular Weight418.5 g/mol
Standard InChIInChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2
Standard InChIKeyFMSGEJIFDJSPCE-UHFFFAOYSA-L

Structural Characteristics

The molecular structure of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE features a zirconium atom at the center, coordinated to two indenyl ligands through their five-membered rings. The indenyl ligands are connected by an ethylene bridge (-CH2CH2-), creating a constrained geometry that defines the compound's stereochemical properties. Two chloride ligands complete the coordination sphere, resulting in a distorted tetrahedral arrangement around the zirconium center.

A critical feature of this compound is its meso configuration, wherein the indenyl ligands are arranged in a mirror-image relationship. This specific stereochemistry distinguishes it from the racemic isomer and significantly influences its catalytic behavior in polymerization reactions. The ethylene bridge enforces a specific geometric arrangement that limits the rotational freedom of the indenyl ligands, creating a well-defined coordination environment for incoming substrate molecules.

Stereochemistry: Meso vs. Racemic Forms

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exists as one of two possible stereoisomers of ethylenebis(1-indenyl)zirconium dichloride, the other being the racemic form. In the meso isomer, the indenyl ligands adopt a mirror-image relationship across a plane, creating a compound with a plane of symmetry but no chiral center. In contrast, the racemic form consists of a pair of enantiomers with C2 symmetry.

This stereochemical difference significantly impacts the compound's catalytic behavior. The meso isomer is particularly effective in promoting chain growing isomerization during ethylene polymerization, leading to the formation of polyethylene with ethyl branches. Conversely, the racemic isomer typically produces polymers with different microstructural characteristics, including higher tacticity in the case of propylene polymerization.

Photochemical studies have demonstrated that mixtures of meso and racemic isomers can be interconverted through irradiation, reaching a photostationary state with approximately 40% meso and 60% racemic isomers. This photochemical behavior provides insights into the relative stability of the two isomeric forms and offers potential methods for isomer enrichment.

Applications

Other Research Applications

Beyond polymerization catalysis, MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE has potential applications in other areas of chemical research. The compound's well-defined stereochemistry and reactive metal center make it potentially useful in asymmetric synthesis and other transformations requiring stereochemical control.

The photochemical behavior of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE, particularly its ability to undergo meso-to-racemic conversion upon irradiation, suggests potential applications in photocatalysis or as a photoswitchable catalyst system. This property could be exploited to develop catalysts with light-controllable activity or selectivity, an emerging area in modern catalysis research.

Mechanism of Action in Polymerization

The catalytic activity of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE in olefin polymerization involves a complex mechanism influenced by its unique stereochemistry. The general mechanism begins with activation by a co-catalyst, typically methylaluminoxane (MAO), which abstracts a chloride ligand to generate a cationic zirconium species with a vacant coordination site. This activated species then coordinates with olefin monomers, followed by insertion into the growing polymer chain.

What distinguishes MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is its ability to promote chain growing isomerization during polymerization. This process, facilitated by the specific coordination environment created by the meso arrangement of indenyl ligands, leads to the formation of ethyl branches in the polyethylene chain. The mechanism likely involves β-hydride elimination from the growing polymer chain, followed by reinsertion in a different orientation.

The effectiveness of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE in promoting this isomerization depends on the absence of substituents on the indenyl ligands. Research has shown that the unsubstituted indenyl ligands in the meso configuration create an optimal coordination environment for the chain growing isomerization process. This observation highlights the subtle balance of steric and electronic factors that determine catalytic behavior in metallocene systems.

Understanding the precise mechanistic details of how MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE promotes ethyl branching formation during polymerization remains an active area of research. Elucidating these mechanisms could enable more precise control over polymer microstructure and properties, leading to advanced materials with tailored characteristics for specific applications.

Photochemical Properties

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exhibits interesting photochemical behavior that has been studied to understand the fundamental properties of ansa-metallocene complexes. Research has shown that photolysis of mixtures containing both meso and racemic isomers of ethylenebis(1-indenyl)zirconium dichloride produces a photostationary state comprising approximately 40% meso and 60% racemic isomers.

ESR spin trapping experiments have demonstrated that photolysis generates ligand- and zirconium-centered radicals. The proposed mechanism for meso-to-racemic photoconversion involves the cleavage of one of the two metal-indenyl bonds, generating a biradical species. This intermediate then rapidly converts to more stable products, including the racemic isomer, which appears to be slightly more thermodynamically favorable under the reaction conditions.

Studies of the electronic spectra of ethylenebis(1-indenyl)zirconium dichloride and related compounds suggest that the reactive excited states responsible for these photochemical transformations are associated with ligand-to-metal charge transfer (LMCT) transitions. This understanding provides insights into the electronic structure of these metallocene complexes and could inform the development of photoswitchable catalysts or other light-responsive materials.

The photochemical interconversion between meso and racemic isomers represents a fascinating aspect of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE chemistry, highlighting the dynamic nature of these organometallic compounds and suggesting potential applications beyond traditional catalysis. This behavior also provides a potential method for modulating catalyst properties through external stimuli, an increasingly important concept in modern catalyst design.

Recent Research and Future Directions

Research on MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE continues to evolve, with several promising directions emerging in recent years. Studies exploring the relationship between catalyst structure and polymer properties aim to develop more precise control over polymerization processes. By understanding how specific structural features influence catalytic behavior, researchers hope to design catalysts tailored for particular applications.

The photochemical behavior of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE represents another active research area. The ability to interconvert between meso and racemic isomers using light suggests potential applications in stimuli-responsive catalysis, where catalyst activity or selectivity could be modulated by irradiation. This property could enable the development of polymerization processes with temporal control over polymer microstructure or composition.

Comparative studies involving MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE and related compounds continue to provide insights into structure-activity relationships in metallocene catalysis. By systematically varying structural parameters such as bridge type, substituent pattern, or metal center, researchers can develop a more comprehensive understanding of the factors governing catalytic behavior.

Future research directions may include:

  • Development of heterogeneous catalysts: Immobilizing MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE on solid supports could facilitate catalyst recovery and reuse while potentially modifying catalytic behavior through support interactions.

  • Computational studies: Advanced computational methods could provide deeper insights into the electronic structure and reaction mechanisms of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE, guiding rational catalyst design.

  • Novel copolymerization systems: Exploring the behavior of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE in copolymerization reactions with various comonomers could lead to new materials with tailored properties.

  • Photoswitchable catalytic systems: Leveraging the photochemical properties of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE to develop catalysts with light-controllable activity or selectivity represents an exciting frontier in catalysis research.

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